N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
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Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide, also known as FPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. FPP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Idhayadhulla, Kumar, and Abdul (2012) presents the synthesis of new series of pyrazole and imidazole derivatives, including compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide, which were screened for their antimicrobial activity. These compounds were synthesized using the Mannich base method and demonstrated significant antimicrobial properties (Idhayadhulla, Kumar, & Abdul, 2012).
Antimicrobial and Anticancer Activities
Zaki, Al-Gendey, and Abdelhamid (2018) explored the synthesis of various derivatives, including pyridine and thioamide, from reactions involving 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one. These compounds displayed significant antimicrobial and anticancer activities, with certain derivatives showing high cytotoxicity against the MCF-7 cell line, indicating their potential for cancer treatment (Zaki, Al-Gendey, & Abdelhamid, 2018).
Synthesis of N-alkylated Derivatives
El-Essawy and Rady (2011) described the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. This work emphasizes the versatility of furan and pyrazole-containing compounds in generating a wide array of heterocyclic compounds with potential biological activities (El-Essawy & Rady, 2011).
Solar Energy Applications
Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers, including furan, for use in dye-sensitized solar cells. The study found that derivatives with furan linkers showed improved solar energy-to-electricity conversion efficiency, highlighting an application in renewable energy technologies (Kim et al., 2011).
Chitosan Schiff Bases for Antimicrobial Activity
Hamed et al. (2020) synthesized chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde. These novel compounds exhibited antimicrobial activity against a range of pathogens, demonstrating the potential of furan-containing compounds in developing new antimicrobial agents (Hamed et al., 2020).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(24-15-7-3-2-4-8-15)18(22)19-13-16(17-9-5-12-23-17)21-11-6-10-20-21/h2-12,14,16H,13H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFHTAIVXMSINI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CO1)N2C=CC=N2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide |
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